molecular formula C18H25N2OP B4964565 N'-[2-(diphenylphosphoryl)ethyl]-N,N-dimethylethane-1,2-diamine CAS No. 5840-18-6

N'-[2-(diphenylphosphoryl)ethyl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B4964565
CAS No.: 5840-18-6
M. Wt: 316.4 g/mol
InChI Key: DQKFJTINCLUKFT-UHFFFAOYSA-N
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Description

N’-[2-(diphenylphosphoryl)ethyl]-N,N-dimethylethane-1,2-diamine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a diphenylphosphoryl group attached to an ethyl chain, which is further connected to a dimethylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(diphenylphosphoryl)ethyl]-N,N-dimethylethane-1,2-diamine typically involves the reaction of diphenylphosphoryl chloride with N,N-dimethylethane-1,2-diamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification of the product through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(diphenylphosphoryl)ethyl]-N,N-dimethylethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-(diphenylphosphoryl)ethyl]-N,N-dimethylethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(diphenylphosphoryl)ethyl]-N,N-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The ethyl chain and dimethylethane-1,2-diamine moiety provide additional binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide
  • N-butyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide
  • N-octyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide

Uniqueness

N’-[2-(diphenylphosphoryl)ethyl]-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of a diphenylphosphoryl group with a dimethylethane-1,2-diamine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-diphenylphosphorylethyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N2OP/c1-20(2)15-13-19-14-16-22(21,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKFJTINCLUKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973953
Record name N~2~-[2-(Diphenylphosphoryl)ethyl]-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-18-6
Record name N~2~-[2-(Diphenylphosphoryl)ethyl]-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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